molecular formula C17H17N3O3 B3051908 N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 36932-44-2

N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B3051908
CAS No.: 36932-44-2
M. Wt: 311.33 g/mol
InChI Key: WLFZGQISTWRINC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (Molecular Formula: C₁₇H₁₇N₃O₃) is a heterocyclic acetamide derivative featuring a tetrahydroquinoxaline core linked to a 4-methoxyphenyl group via an acetamide bridge. The compound’s structure (Fig. 1) includes a bicyclic quinoxaline moiety with a ketone group at position 3 and a methoxy-substituted phenyl ring. Its IUPAC name reflects the substitution pattern: the acetamide group is attached to the tetrahydroquinoxalin-2-yl position, and the 4-methoxyphenyl group serves as the N-substituent .

Key structural features:

  • 4-Methoxyphenyl group: The methoxy group enhances lipophilicity and may influence pharmacokinetic properties.
  • Acetamide linker: A flexible spacer that modulates molecular conformation and binding affinity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-12-8-6-11(7-9-12)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZGQISTWRINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385771
Record name N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36932-44-2
Record name 1,2,3,4-Tetrahydro-N-(4-methoxyphenyl)-3-oxo-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36932-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with appropriate chalcone derivatives. The synthesis typically employs techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and X-ray crystallography for structural elucidation. The molecular formula is C24H21N3O4C_{24}H_{21}N_{3}O_{4}, with a molecular weight of approximately 405.44 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with a phenoxy-N-arylacetamide scaffold exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .

2. Anti-Diabetic Effects

The compound has been evaluated for its anti-diabetic properties. It appears to influence glucose metabolism and insulin sensitivity positively. In vitro studies suggest that it may enhance glucose uptake in muscle cells and improve insulin signaling pathways .

3. Anti-Inflammatory Properties

In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2), which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

4. Analgesic Activity

The analgesic effects of this compound have been documented in animal models. The compound appears to modulate pain pathways effectively, providing relief comparable to standard analgesics .

5. Anticancer Potential

There is growing evidence supporting the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with cellular receptors, influencing signaling cascades associated with inflammation and pain.
  • Gene Expression Regulation: There is evidence suggesting that it alters the expression of genes related to its various biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound across different biological models:

Study Focus Findings
Study 1AntimicrobialSignificant inhibition of bacterial growth in Gram-positive and Gram-negative strains.
Study 2Anti-DiabeticEnhanced glucose uptake in muscle cells; improved insulin sensitivity observed.
Study 3Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro; potential for chronic inflammation management.
Study 4AnalgesicEffective pain relief in rodent models; comparable efficacy to traditional analgesics.
Study 5AnticancerInduced apoptosis in MCF-7 breast cancer cells; cell cycle arrest noted .

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroquinoxaline-derived acetamides, which exhibit structural diversity in their substituents and biological activities. Below is a detailed comparison:

Structural Variations and Physicochemical Properties
Compound Name Substituent Variations Molecular Weight (g/mol) Key Functional Groups
N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 4-Methoxyphenyl, unmodified tetrahydroquinoxaline 311.34 Methoxy, ketone, acetamide
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Ethoxy group replaces methoxy on phenyl ring 325.37 Ethoxy, ketone, acetamide
N-(4-Chlorophenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-...acetamide 4-Chlorophenyl, additional phenoxyacetyl group on quinoxaline 479.90 Chloro, methoxyphenoxy, ketone, acetamide
2-(6,7-Dimethyl-3-oxo-...acetamide 6,7-Dimethyl substitution on quinoxaline, 4-methylphenyl 351.41 Methyl groups, ketone, acetamide
N-(3-Nitrophenyl)-2-[1-(4-methylbenzoyl)-3-oxo-...acetamide 3-Nitrophenyl, 4-methylbenzoyl on quinoxaline 432.43 Nitro, benzoyl, ketone, acetamide

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) increase lipophilicity and may enhance membrane permeability. Electron-withdrawing groups (e.g., nitro, chloro) improve stability but may reduce solubility .

Example Yields :

  • Target Compound : Yield data unavailable (discontinued per ).
  • Analog AJ5d : 61% yield (melting point: 230–232°C) .
  • Compound 20a : 40% yield (anti-cancer derivatives) .
Pharmacological Activities
  • Anti-Cancer Activity :
    • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40): IC₅₀ < 10 μM against HCT-116 and MCF-7 cell lines .
    • 2-(6,7-Dimethyl-3-oxo-...acetamide : Moderate activity in kinase inhibition assays .
  • Central Nervous System (CNS) Targets: GPR139 Agonists: Tetrahydroquinoxaline acetamides with pyrrolotriazine moieties show promise in treating social interaction deficits .
Challenges and Discontinuation

The target compound is listed as "discontinued" in commercial catalogs (e.g., CymitQuimica ), likely due to:

  • Synthetic Challenges : Low yields or purification difficulties.
  • Pharmacokinetic Limitations : Poor solubility or metabolic instability compared to analogs with bulkier substituents (e.g., ethoxy, morpholinyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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